5,5,6,6,6-Pentafluorohexanoic acid
Overview
Description
5,5,6,6,6-Pentafluorohexanoic acid is a fluorinated carboxylic acid with the molecular formula C₆H₇F₅O₂. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their hydrophobic and lipophobic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized reactors and safety protocols is essential to manage the reactivity of fluorine and prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,6-Pentafluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
5,5,6,6,6-Pentafluorohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluorohexanoic acid involves its interaction with various molecular targets. Its fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are of significant interest in both biological and chemical research .
Comparison with Similar Compounds
Similar Compounds
Perfluorohexanoic acid: Another fluorinated carboxylic acid with similar properties but a different fluorination pattern.
Perfluorooctanoic acid: A longer-chain fluorinated acid with more extensive industrial use.
Perfluorobutanoic acid: A shorter-chain fluorinated acid with different physical and chemical properties.
Uniqueness
5,5,6,6,6-Pentafluorohexanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to degradation make it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
5,5,6,6,6-pentafluorohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNQZVLVFCPHTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475885 | |
Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148043-70-3 | |
Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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